1-(2-Aminoacetyl)piperidine-4-carboxamide hydrochloride
Overview
Description
“1-(2-Aminoacetyl)piperidine-4-carboxamide hydrochloride” is a chemical compound with the molecular formula C8H16ClN3O2 and a molecular weight of 221.68 g/mol . It is intended for research use only and not for human or veterinary use .
Synthesis Analysis
The synthesis of “this compound” and its analogs has been described in various studies . For instance, one study synthesized and tested 13 analogs of the original NCGC2955 hit . The analogs were synthesized via amino-dechlorination and amino-de-alkoxylation reactions .Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed by different techniques such as IR and 1H NMR . It consists of a piperidine ring, which is a six-membered ring with five methylene groups (-CH2-) and one amine group (-NH-) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The InChI code for this compound is 1S/C8H15N3O2.ClH/c9-5-7(12)11-3-1-6(2-4-11)8(10)13;/h6H,1-5,9H2,(H2,10,13);1H .Scientific Research Applications
Anti-acetylcholinesterase Activity
A series of derivatives related to piperidine, including structures akin to 1-(2-Aminoacetyl)piperidine-4-carboxamide hydrochloride, has been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown potential as potent inhibitors of AChE, suggesting their application in the development of antidementia agents. The study demonstrates the critical role of substituents on enhancing activity, highlighting the importance of the nitrogen atom's basic quality in the piperidine ring for increased inhibitory action against AChE (Sugimoto et al., 1990).
HIV-1 Inhibition
Research into piperidine-4-carboxamide derivatives has also uncovered compounds with highly potent anti-HIV-1 activity. These compounds act as CCR5 antagonists, blocking the entry of the virus into cells. The development of such antagonists involves the optimization of chemical structures to improve metabolic stability and inhibitory efficacy, leading to potential treatments for HIV-1 infection (Imamura et al., 2006).
Antibacterial Agents
Another application involves the synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives through a reaction involving N-benzyl-2-cyanoacetamide, demonstrating antibacterial effects against both Gram-negative and Gram-positive bacteria. This research signifies the role of piperidine as a base in facilitating environmentally friendly and metal-free reactions to produce compounds with potential antibacterial properties (Pouramiri et al., 2017).
Antipsychotic Potential
Derivatives of heterocyclic carboxamides, including those related to piperidine-4-carboxamide, have been prepared and evaluated for their potential as antipsychotic agents. These compounds have shown promising activity in binding to dopamine and serotonin receptors, indicative of their therapeutic potential in treating psychosis (Norman et al., 1996).
Mechanism of Action
Target of Action
The primary target of 1-(2-Aminoacetyl)piperidine-4-carboxamide hydrochloride is the DNA gyrase in Mycobacterium abscessus . DNA gyrase is an essential enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in DNA replication, transcription, and repair.
Mode of Action
this compound interacts with DNA gyrase, inhibiting its activity . This interaction disrupts the supercoiling process, which is necessary for the bacteria’s DNA to remain compact and for the DNA replication machinery to function properly. The compound retains activity against strains representing all three subspecies of the M. abscessus complex .
Biochemical Pathways
The inhibition of DNA gyrase by this compound affects the DNA replication pathway in Mycobacterium abscessus . This disruption leads to the cessation of DNA replication, which in turn halts the growth and proliferation of the bacteria.
Pharmacokinetics
The compound’s molecular weight (22168 g/mol) and its chemical properties suggest that it may have good bioavailability
Result of Action
The result of the action of this compound is bactericidal and antibiofilm activity . By inhibiting DNA gyrase, the compound causes DNA damage, leading to the death of the bacteria .
Safety and Hazards
The safety information for “1-(2-Aminoacetyl)piperidine-4-carboxamide hydrochloride” indicates that it is classified under GHS07 and has a signal word of warning . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-(2-aminoacetyl)piperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2.ClH/c9-5-7(12)11-3-1-6(2-4-11)8(10)13;/h6H,1-5,9H2,(H2,10,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAMKHYLUKORDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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